molecular formula C10H14ClN3O B1491444 [1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol CAS No. 1248260-37-8

[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol

Cat. No. B1491444
CAS RN: 1248260-37-8
M. Wt: 227.69 g/mol
InChI Key: DUDPUZALRYRLMP-UHFFFAOYSA-N
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Description

“[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol” is a chemical compound that has various applications in scientific research and industry. It belongs to the class of piperidines .


Synthesis Analysis

Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of piperidine derivatives has been widespread . A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with similar structures have been synthesized through condensation reactions, using specific chlorobenzenesulfonylchlorides and piperidines in solvents like methylene dichloride, with triethylamine as the base. These compounds were characterized by spectroscopic techniques and confirmed by X-ray crystallographic studies, revealing details about their crystal structures and molecular conformations (Benakaprasad et al., 2007).

Crystal Structure

  • The structural analysis shows that the piperidine rings in these compounds typically adopt a chair conformation, and the geometry around the sulfur atom (when present) is distorted from a regular tetrahedron. Crystallographic data often reveal monoclinic space groups for these compounds, with specific cell parameters detailed in the studies (Girish et al., 2008).

Potential Biological Activities

  • Some derivatives have been explored for their antimicrobial activities. For example, pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid showed variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).

Other Applications

  • Another study focused on the structural characterization of a side product in the synthesis of new anti-tuberculosis drug candidates, demonstrating the relevance of such compounds in drug development processes (Eckhardt et al., 2020).

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Therefore, the future directions of “[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol” could be in the field of drug discovery, given the importance of piperidine nucleus in this field .

properties

IUPAC Name

[1-(3-chloropyrazin-2-yl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-10(13-5-4-12-9)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDPUZALRYRLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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